9,11,13-Octadecatrienoic acid, methyl ester
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Overview
Description
This compound is commonly found in plant seed oils, such as bitter gourd seed oil and tung oil, where it constitutes a significant portion of the total fatty acid composition . It has garnered attention for its potential biological activities, including tumor growth suppression and apoptosis induction in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11,13-Octadecatrienoic acid, methyl ester typically involves the esterification of the corresponding free fatty acid. This can be achieved through the reaction of 9,11,13-Octadecatrienoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the free fatty acid from plant seed oils, followed by esterification. The extraction process may include solvent extraction or mechanical pressing, followed by purification steps to isolate the desired fatty acid . The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9,11,13-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include epoxides, hydroxylated derivatives, and halogenated fatty acid methyl esters .
Scientific Research Applications
9,11,13-Octadecatrienoic acid, methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 9,11,13-Octadecatrienoic acid, methyl ester exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: In colon cancer cells, the compound induces apoptosis through the upregulation of genes such as GADD45, p53, and PPARγ. This leads to programmed cell death, which is a crucial mechanism for cancer therapy.
Lipid Peroxidation: The compound induces lipid peroxidation, resulting in the generation of reactive oxygen species (ROS) that cause cellular damage and apoptosis.
Enzyme Inhibition: It inhibits DNA polymerases and topoisomerases, which are essential for DNA replication and repair, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
9,11,13-Octadecatrienoic acid, methyl ester can be compared with other similar compounds, such as:
α-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid): Found in many cooking oils, it is an essential fatty acid with anti-inflammatory properties.
γ-Linolenic Acid (6Z,9Z,12Z-Octadecatrienoic Acid): Found in evening primrose oil, it is known for its role in reducing inflammation and promoting skin health.
Punicic Acid (9Z,11E,13Z-Octadecatrienoic Acid): Found in pomegranate seed oil, it has been studied for its anti-inflammatory and anticancer properties.
Uniqueness: What sets this compound apart is its conjugated double bond system, which contributes to its unique chemical reactivity and biological activity. Its ability to induce apoptosis and inhibit key enzymes involved in DNA replication makes it a promising compound for cancer research .
Properties
CAS No. |
21850-57-7 |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3 |
InChI Key |
KOJYENXGDXRGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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